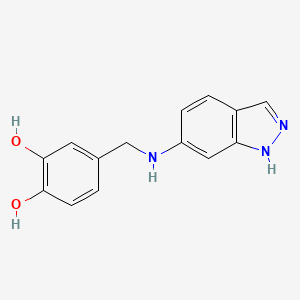
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol is an organic compound that features both an indazole and a catechol moiety. The indazole structure is known for its wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol can be achieved through several methods. One approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another method includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods typically involve optimized synthetic schemes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under mild conditions.
Reduction: The indazole ring can be reduced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, reduced indazole derivatives, and substituted catechols.
Scientific Research Applications
4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving catecholamines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The catechol group can chelate metal ions, affecting various enzymatic activities. The indazole moiety can interact with proteins and enzymes, inhibiting their function. These interactions can lead to the modulation of signaling pathways, particularly those involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 4-((1H-indazol-6-ylamino)methyl)benzene-1,2-diol include other indazole derivatives and catechol-containing compounds. For example:
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid and 2H-indazole-4-carboxylic acid share the indazole core but differ in their functional groups and biological activities.
Catechol-containing compounds: Catecholamines like dopamine and epinephrine contain the catechol moiety and are crucial in neurotransmission.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[(1H-indazol-6-ylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2/c18-13-4-1-9(5-14(13)19)7-15-11-3-2-10-8-16-17-12(10)6-11/h1-6,8,15,18-19H,7H2,(H,16,17) |
InChI Key |
FOCLURCEJLBSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















